4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine” is a chemical compound with the molecular formula C10H8ClN3 . It has a molecular weight of 205.65 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a pyrazinyl group .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 205.65 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.Scientific Research Applications
Hybrid Catalysts in Pyrimidine Synthesis
Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds highlights the significance of pyrimidine derivatives in medicinal chemistry. These scaffolds are synthesized using a variety of catalysts, including organocatalysts and nanocatalysts, for developing lead molecules in drug discovery. This emphasizes the adaptability and importance of pyrimidine cores in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Pyrimidine in Drug Discovery
Pyrimidine derivatives, particularly those scaffolded with pyrazolo structures, are identified for their broad medicinal properties, including anticancer and anti-inflammatory activities. These compounds' structure-activity relationship (SAR) studies suggest a significant potential for developing new drug candidates, underlining pyrimidine's versatility and value in pharmaceutical research (Cherukupalli et al., 2017).
Pyrimidine in Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, including pyrimidine derivatives, showcase remarkable functionalities in organic synthesis, catalysis, and drug applications. Their involvement in forming metal complexes and designing catalysts highlights the compound's significance beyond medicinal applications, extending to chemistry and material science (Li et al., 2019).
Anti-Cancer Properties of Pyrimidine Scaffolds
The anticancer potential of pyrimidine-based scaffolds, demonstrated through various mechanisms of action, underscores the compound's role in developing novel anticancer agents. This review of patent literature showcases the ongoing global research focus on pyrimidine derivatives as promising candidates for cancer therapy (Kaur et al., 2014).
Pyrimidine in Optoelectronic Materials
The exploration of pyrimidine and quinazoline derivatives for optoelectronic applications reveals the compound's utility beyond pharmaceuticals. These derivatives are integral in developing luminescent materials, photoelectric conversion elements, and OLEDs, marking pyrimidine's significance in the field of material science and engineering (Lipunova et al., 2018).
Safety and Hazards
The safety information for “4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-chloro-2-methyl-6-pyrazin-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c1-6-13-7(4-9(10)14-6)8-5-11-2-3-12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGCNIOGGKQBNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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